

An In-depth Technical Guide to 4,6-dibromodibenzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,6-Dibromodibenzofuran**

Cat. No.: **B1348550**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromodibenzofuran is a halogenated aromatic heterocyclic compound. Its rigid, planar structure and the presence of reactive bromine atoms at the 4 and 6 positions make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key properties, and common applications, with a focus on its utility in the development of novel materials and potential pharmaceutical scaffolds.

Chemical and Physical Properties

The fundamental properties of **4,6-dibromodibenzofuran** are summarized in the tables below. These data are essential for its handling, characterization, and application in various chemical transformations.

Table 1: General Properties of **4,6-dibromodibenzofuran**

Property	Value
IUPAC Name	4,6-dibromodibenzofuran
Molecular Formula	C ₁₂ H ₆ Br ₂ O
Molecular Weight	325.98 g/mol
CAS Number	201138-91-2
Appearance	Off-white to pale yellow crystalline solid
Melting Point	147-151 °C
Boiling Point	396.0 ± 22.0 °C (Predicted)
Solubility	Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and aromatic solvents (e.g., toluene). Insoluble in water.

Table 2: Spectroscopic Data for **4,6-dibromodibenzofuran**

Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.30-7.80 (m, 6H, Ar-H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 110-160 (multiple peaks for aromatic carbons, including C-Br and C-O)
IR (KBr, cm ⁻¹)	3050-3100 (Ar-H stretch), 1600-1450 (C=C stretch), 1250-1150 (C-O-C stretch), 750-650 (C-Br stretch)
Mass Spectrometry (EI, m/z)	326 [M ⁺], isotopic pattern characteristic of two bromine atoms

Experimental Protocols

Synthesis of 4,6-dibromodibenzofuran

The synthesis of **4,6-dibromodibenzofuran** is typically achieved through the electrophilic bromination of dibenzofuran. The following protocol outlines a standard laboratory procedure.

Materials:

- Dibenzofuran
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran (1.0 eq) in DMF.
- **Addition of Brominating Agent:** To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4,6-dibromodibenzofuran** as a solid.

Suzuki-Miyaura Cross-Coupling of 4,6-dibromodibenzofuran

4,6-dibromodibenzofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Materials:

- **4,6-dibromodibenzofuran**
- Arylboronic acid (e.g., phenylboronic acid, 2.5 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Triphenylphosphine (PPh_3 , 0.2 eq)
- Potassium carbonate (K_2CO_3 , 4.0 eq)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: To a Schlenk flask, add **4,6-dibromodibenzofuran** (1.0 eq), arylboronic acid (2.5 eq), $\text{Pd}(\text{OAc})_2$ (0.05 eq), PPh_3 (0.2 eq), and K_2CO_3 (4.0 eq).
- Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
- Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 18-24 hours. Monitor the reaction by TLC.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diaryl-dibenzofuran.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of **4,6-dibromodibenzofuran** and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4,6-dibromodibenzofuran**.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

4,6-dibromodibenzofuran is a versatile building block in organic synthesis. The protocols and data presented in this guide are intended to facilitate its use in research and development. Its utility in constructing complex polycyclic systems through cross-coupling reactions highlights its importance in materials science and medicinal chemistry for the synthesis of novel functional molecules.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6-dibromodibenzofuran: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348550#iupac-name-for-4-6-dibromodibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

